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molecular formula C7H9FN2O B066612 4-Ethoxy-2-fluoropyridin-3-amine CAS No. 175965-78-3

4-Ethoxy-2-fluoropyridin-3-amine

Cat. No. B066612
M. Wt: 156.16 g/mol
InChI Key: OVSYGTRDQQVORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05614469

Procedure details

To a solution of 19 g (74 mmol) of t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate and 12.2 g (81.5 mmol) of sodium iodide in 400 mL of dry acetonitrile was added with stirring 8.9 g (81.5 mmol) of trimethylsilyl chloride. The mixture was allowed to react for 4 hr and then a 100 mL solution of aqueous sodium bicarbonate was added with stirring. The resulting mixture was extracted with 1 L of ether and the ether extract was dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue was purified by column chromatography to obtain 6.3 g (55 percent of theory) of the title compound as a colorless solid melting at 76°-77° C.
Name
t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([F:10])[C:5]=1[NH:11]C(=O)OC(C)(C)C)[CH3:2].[I-].[Na+].C[Si](Cl)(C)C.C(=O)(O)[O-].[Na+]>C(#N)C>[NH2:11][C:5]1[C:6]([F:10])=[N:7][CH:8]=[CH:9][C:4]=1[O:3][CH2:1][CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate
Quantity
19 g
Type
reactant
Smiles
C(C)OC1=C(C(=NC=C1)F)NC(OC(C)(C)C)=O
Name
Quantity
12.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 1 L of ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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